molecular formula C19H17NO3 B5462312 N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide

Cat. No. B5462312
M. Wt: 307.3 g/mol
InChI Key: POINCYAOQZUURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide, also known as MOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOCA is a heterocyclic compound that contains a chromone ring and an acetamide group, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide in lab experiments is its high purity, which makes it a reliable tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide research, including its application in the development of new drugs for cancer and other diseases. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide may also have potential as a tool for investigating various biological processes, such as the regulation of cell growth and proliferation. Further studies are needed to fully understand the mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide and its potential applications in research and medicine.

Synthesis Methods

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylumbelliferone with 2-methylphenylacetic acid in the presence of a catalyst. This method yields N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide with high purity and is suitable for large-scale production.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide has been used in numerous scientific studies, including its application in the development of new drugs and as a tool for investigating various biological processes. In particular, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide has been shown to have potential as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-5-3-4-6-14(12)10-18(21)20-15-7-8-16-13(2)9-19(22)23-17(16)11-15/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POINCYAOQZUURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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